molecular formula C24H29NO5S B2827944 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1052609-84-3

12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No. B2827944
CAS RN: 1052609-84-3
M. Wt: 443.56
InChI Key: XKDNXXJYFDUKEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of 4-tert-Butylbenzenesulfonyl chloride, which is an organic building block . This compound has been used in the synthesis of other complex organic molecules .


Molecular Structure Analysis

The molecular weight of this compound is 429.53. The exact structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of compounds related to 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves complex chemical reactions aiming at forming substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene structures. These processes typically start from basic organic compounds and proceed through condensation, cyclization, and functionalization steps to achieve the desired molecular framework with specific substituents. This approach allows for the exploration of new chemical spaces and the potential discovery of compounds with unique properties. The detailed molecular structure of these compounds is usually elucidated using advanced techniques like X-ray crystallography, which provides insights into the arrangement of atoms within the molecule and its potential reactivity and interactions with other molecules (A. Soldatenkov et al., 1996).

Catalytic and Chemical Reactivity

Substituted 8-oxa-10-azatricyclo compounds, similar to the one , have been studied for their catalytic properties and chemical reactivity. For example, sulfonated Schiff base copper(II) complexes, which could be structurally or functionally related to the target compound, demonstrate significant efficiency and selectivity as catalysts in alcohol oxidation reactions. These complexes facilitate the transformation of alcohols into aldehydes or ketones, showcasing their potential in synthetic organic chemistry for the development of green and sustainable chemical processes (S. Hazra et al., 2015).

Application in Material Science

The exploration of new materials, especially polymers and coatings, is another significant area of application for compounds like this compound. By incorporating such complex molecules into polymeric matrices, researchers can potentially enhance the material properties such as thermal stability, mechanical strength, and chemical resistance. This has implications for the development of advanced materials for various industrial applications, including automotive, aerospace, and electronics (S. Hsiao et al., 2000).

Environmental and Health Applications

While direct studies on the environmental and health applications of the specific compound may not be available, related research indicates the potential of similar compounds in these fields. For instance, the study of sunscreen agents and their photodecomposition products can provide valuable information on the environmental impact and safety of these chemicals when released into ecosystems or exposed to human skin under sunlight (N. M. Roscher et al., 1994).

Safety and Hazards

The safety data sheet for 4-tert-Butylbenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others . It’s important to note that the safety and hazards of the specific compound you asked about may be different and should be determined separately.

properties

IUPAC Name

12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDNXXJYFDUKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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